molecular formula C45H80N2O17S B1214457 Erythromycin stinoprate CAS No. 84252-03-9

Erythromycin stinoprate

货号: B1214457
CAS 编号: 84252-03-9
分子量: 953.2 g/mol
InChI 键: HXKNXCFNAJGZCM-PWOIWMLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin stinoprate, also known as this compound, is a useful research compound. Its molecular formula is C45H80N2O17S and its molecular weight is 953.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis and Metabolic Activation

Erythromycin stinoprate undergoes sequential hydrolysis to release erythromycin propionate and subsequently erythromycin base, the active therapeutic agent.

Key Reactions:

  • Initial Hydrolysis :

    Erythromycin stinoprateHydrolysis pH dependent Erythromycin propionate+Stinoprate moiety\text{this compound}\xrightarrow{\text{Hydrolysis pH dependent }}\text{Erythromycin propionate}+\text{Stinoprate moiety}
    • The stinoprate moiety (C₅H₉NO₃S) is cleaved via esterase-mediated or pH-dependent hydrolysis .

  • Secondary Hydrolysis :

    Erythromycin propionateHepatic Plasma EsterasesErythromycin base+Propionic acid\text{Erythromycin propionate}\xrightarrow{\text{Hepatic Plasma Esterases}}\text{Erythromycin base}+\text{Propionic acid}
    • Erythromycin base binds to bacterial ribosomes to inhibit protein synthesis5 .

Pharmacokinetic Parameters:

ParameterLow Dose (250 mg)Middle Dose (500 mg)High Dose (750 mg)
Cmax (µg/L) 437.0 ± 295.0 (propionate)923.1 ± 217.5 (propionate)1336.5 ± 366.0 (propionate)
Tmax (h) 1.9 ± 0.61.7 ± 0.31.7 ± 0.3
AUC₀–14 (µg·h/L) 1840.2 ± 1476.874542.44 ± 1579.47481.5 ± 2496.2
T₁/₂ (h) 2.45 ± 0.93.1 ± 1.12.7 ± 0.5

Data derived from human trials with 30 healthy volunteers .

Enzymatic Cleavage and Prodrug Design

The stinoprate conjugate leverages 3'-phosphotriester chemistry for controlled release:

  • Mechanism : Intramolecular nucleophilic attack by a vicinal 2'-hydroxyl group destabilizes the phosphotriester bond, yielding cyclic phosphotriester intermediates and erythromycin propionate .

  • Byproducts :

    • Cyclic phosphotriester → Hydrolyzes to phosphodiesters at physiological pH.

    • Quinone methide → Reacts with water to form 4-(hydroxymethyl)phenol .

Stability Considerations:

  • pH Sensitivity : Cleavage accelerates in acidic environments (e.g., stomach), but the prodrug is stabilized by polyethylene glycol (PEG) conjugation in some formulations .

  • Enzyme Specificity : Esterases and peptidases in plasma/liver drive hydrolysis, avoiding premature degradation in the gastrointestinal tract .

Molecular Features:

  • Formula : C₄₅H₈₀N₂O₁₇S (combining erythromycin propionate and stinoprate) .

  • Critical Functional Groups :

    • Ester linkage : Between erythromycin propionate and stinoprate (cleavage site).

    • Thiomethyl group : Enhances solubility and modulates hydrolysis kinetics .

Degradation Pathways:

PathwayConditionsProducts
Oxidative Strong oxidizersSulfoxides, sulfones
Thermal >60°CIsomerization, decomposition
Photolytic UV exposureEpimerization, loss of activity

Predicted based on analogs and functional group reactivity .

Comparative Reactivity with Erythromycin Analogs

PropertyThis compoundErythromycin BaseErythromycin Estolate
Solubility High (due to PEG conjugates)LowModerate
T₁/₂ (h) 2.2–3.11.5–3.04.0–6.0
Metabolic Pathway Hydrolysis → PropionateDirect CYP3A4 metabolismHepatic esterase cleavage

Data synthesized from pharmacokinetic studies and prodrug patents .

Clinical Implications of Reactivity

  • Rapid Activation : The short Tmax (~1.6–1.9 h) ensures quick therapeutic onset .

  • Dose Proportionality : Linear AUC-dose correlation (r² > 0.95) confirms predictable hydrolysis kinetics .

  • Gender Neutrality : No significant differences in clearance between male/female subjects .

属性

CAS 编号

84252-03-9

分子式

C45H80N2O17S

分子量

953.2 g/mol

IUPAC 名称

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate

InChI

InChI=1S/C40H71NO14.C5H9NO3S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-3(7)6-4(2-10)5(8)9/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;4,10H,2H2,1H3,(H,6,7)(H,8,9)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;4-/m10/s1

InChI 键

HXKNXCFNAJGZCM-PWOIWMLJSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O

手性 SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CS)C(=O)O

规范 SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O

同义词

EPAC
erythromycin propionate-N-acetylcysteinate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。